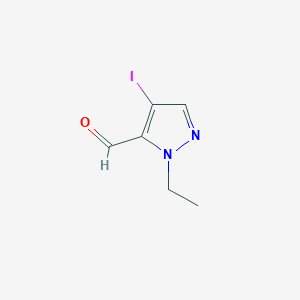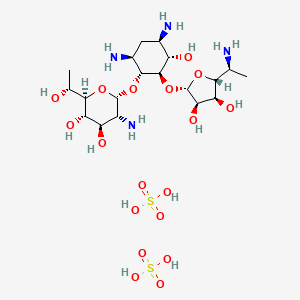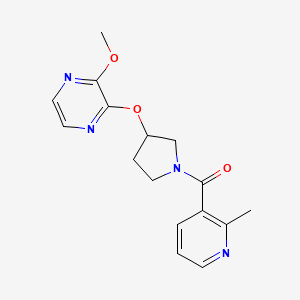![molecular formula C15H16N6O3 B2421826 N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-2-(2-methyl-1H-imidazol-1-yl)acetamide CAS No. 2034321-05-4](/img/structure/B2421826.png)
N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-2-(2-methyl-1H-imidazol-1-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-2-(2-methyl-1H-imidazol-1-yl)acetamide” is a pyrimidine-based carbocyclic nucleoside derivative . It has been synthesized and studied for its potential in inhibiting α-glucosidase, which is crucial for managing diabetes mellitus (DM) and microbial infections .
Synthesis Analysis
The compound was synthesized as part of a study on pyrimidine-based carbocyclic nucleoside derivatives . The synthesis process involved the design and creation of these derivatives with C-4 substitution . Unfortunately, the exact synthesis process for this specific compound is not detailed in the available resources.
Chemical Reactions Analysis
The compound has been studied for its inhibitory effects on α-glucosidase, an enzyme involved in carbohydrate digestion . Compounds 8b and 10a, which may include the compound , displayed promising IC50 values against α-glucosidase .
Scientific Research Applications
Antimicrobial and Antitumor Activities
A study focused on the synthesis of 2-hydroxy-6-methyl-7-(arylamino)-1,7-dihydropurin-8-ones, which are related compounds, demonstrated antimicrobial activities against both Gram-positive and Gram-negative bacteria. The study also explored the quantitative structure-activity relationship, correlating biological activity with molecular parameters (Sharma, Sharma, & Rane, 2004).
Insecticidal Properties
Research involving the synthesis of various heterocycles incorporating a thiadiazole moiety, including related compounds, assessed their insecticidal efficacy against the cotton leafworm, Spodoptera littoralis. This study highlights the potential use of such compounds in agricultural pest control (Fadda et al., 2017).
Corrosion Inhibition
An experimental and theoretical study evaluated the efficacy of 1-(2-ethylamino)-2-methylimidazoline and its derivatives as corrosion inhibitors in acid media. This research provides insights into the potential industrial applications of these compounds in protecting metals against corrosion (Cruz et al., 2004).
Synthesis and Evaluation of Heterocycles
Another study reported on the synthesis and antimicrobial, anti-proliferative activities of novel pyrazolo[5,1-c][1, 2, 4]triazine-3-carboxamide derivatives. The compounds were tested against various microbial strains and cancer cell lines, showcasing their potential in medicinal chemistry (Fahim et al., 2021).
Coordination Complexes and Antioxidant Activity
A study on the synthesis of coordination complexes constructed from pyrazole-acetamide derivatives investigated their structural properties and antioxidant activity. This research underscores the potential of such compounds in the development of new antioxidants (Chkirate et al., 2019).
Mechanism of Action
Future Directions
The compound shows promise in the management of diabetes mellitus and microbial infections . Future research could focus on further exploring its potential applications, optimizing its synthesis process, and conducting a detailed analysis of its physical and chemical properties, safety, and hazards.
properties
IUPAC Name |
N-[2-(2,4-dioxo-1H-pyrido[2,3-d]pyrimidin-3-yl)ethyl]-2-(2-methylimidazol-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N6O3/c1-10-16-5-7-20(10)9-12(22)17-6-8-21-14(23)11-3-2-4-18-13(11)19-15(21)24/h2-5,7H,6,8-9H2,1H3,(H,17,22)(H,18,19,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGISENWGDCQRGN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN1CC(=O)NCCN2C(=O)C3=C(NC2=O)N=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-2-(2-methyl-1H-imidazol-1-yl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-benzyl-7-{4-[(4-fluorophenyl)acetyl]piperazin-1-yl}-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2421744.png)



![N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-9H-xanthene-9-carboxamide](/img/structure/B2421749.png)

![N~4~-cycloheptyl-1-[4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-2-pyridyl]-5-methyl-1H-pyrazole-4-carboxamide](/img/structure/B2421753.png)

![N-(3-fluorophenyl)-2-[[3-(4-methylphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetamide](/img/structure/B2421758.png)
![1H-Indol-3-yl-[4-[(6-methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2421759.png)
![N-(benzo[d][1,3]dioxol-5-yl)-2-(3-(4-ethylbenzoyl)-6-methyl-4-oxoquinolin-1(4H)-yl)acetamide](/img/structure/B2421762.png)

